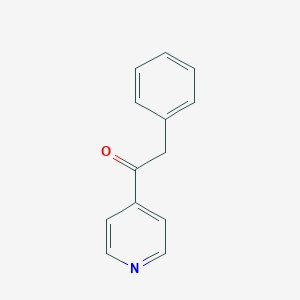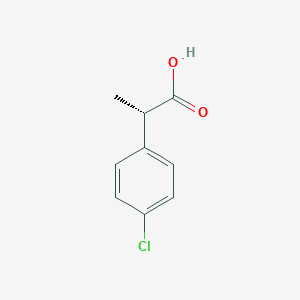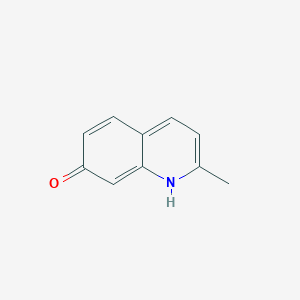![molecular formula C9H11N5 B176263 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 199853-99-1](/img/structure/B176263.png)
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a guanidinium compound that has been found to inhibit the activity of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression.
Mécanisme D'action
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine inhibits SAMDC by binding to its active site and preventing the decarboxylation of S-adenosylmethionine (SAM), a key precursor in polyamine biosynthesis. This leads to a decrease in polyamine levels and a subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of SAMDC and subsequent reduction in polyamine levels, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, this compound has some limitations as well. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, its specificity for SAMDC may limit its efficacy in cancers that do not rely heavily on polyamine biosynthesis.
Orientations Futures
There are several future directions for research on 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the development of more potent and selective SAMDC inhibitors that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict response to SAMDC inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in combining SAMDC inhibitors with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
Méthodes De Synthèse
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be synthesized by reacting 4-methyl-1H-benzo[d]imidazole with guanidine in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the guanidine on the imidazole ring, followed by protonation of the resulting intermediate.
Applications De Recherche Scientifique
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been extensively studied for its potential use in cancer treatment. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression. SAMDC is a key enzyme in polyamine biosynthesis, and its inhibition by this compound has been shown to reduce polyamine levels and inhibit cancer cell growth in vitro and in vivo.
Propriétés
| 199853-99-1 | |
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
2-(4-methyl-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C9H11N5/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |
Clé InChI |
ARRQKPHNWOMEBT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
Synonymes |
Guanidine, (4-methyl-1H-benzimidazol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


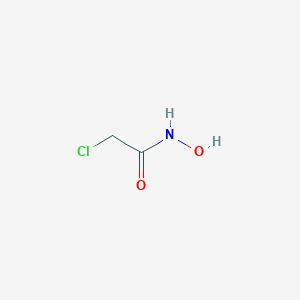
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
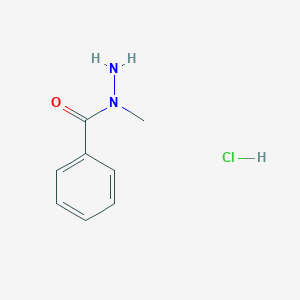


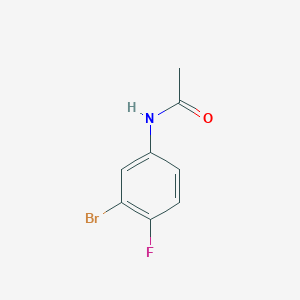


![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
